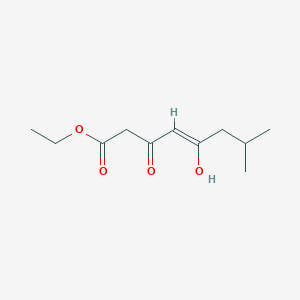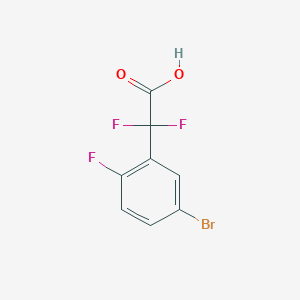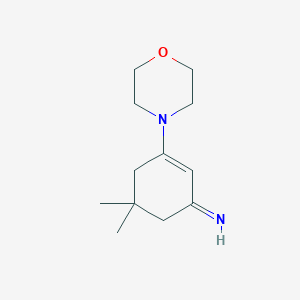
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine is an organic compound with the molecular formula C12H20N2O It features a cyclohexene ring substituted with a morpholine group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine typically involves the reaction of cyclohexanone with morpholine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine involves its interaction with specific molecular targets and pathways. The morpholine group plays a crucial role in its pharmacological properties, potentially interacting with receptors or enzymes in biological systems. The exact mechanism may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-en-1-one: A structurally related compound with similar pharmacological properties.
5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one: Another compound with a morpholine group and similar chemical behavior.
Uniqueness
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine is unique due to its specific substitution pattern and the presence of both a cyclohexene ring and a morpholine group. This combination of structural features contributes to its distinct chemical and pharmacological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-morpholin-4-ylcyclohex-2-en-1-imine |
InChI |
InChI=1S/C12H20N2O/c1-12(2)8-10(13)7-11(9-12)14-3-5-15-6-4-14/h7,13H,3-6,8-9H2,1-2H3 |
Clave InChI |
NTIXHOXCCITANS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=N)C1)N2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


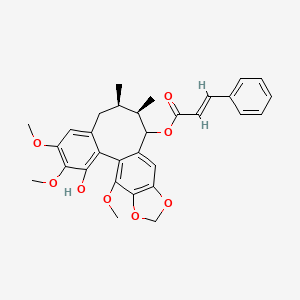
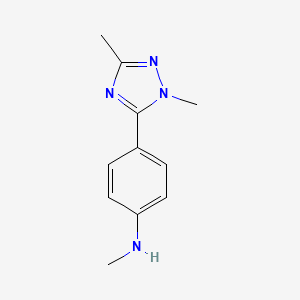
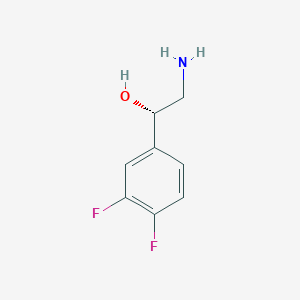
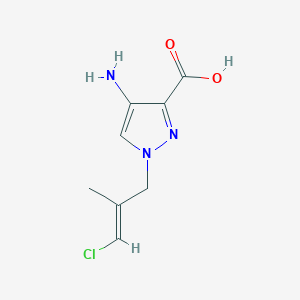
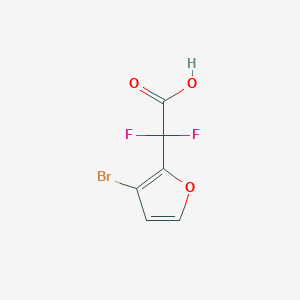
![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
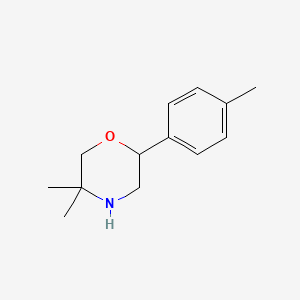
![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
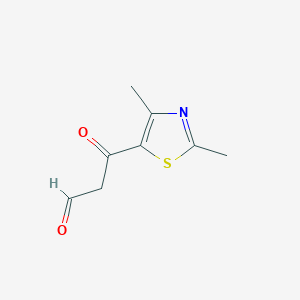
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)

![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
